An In-depth Technical Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide: Core Properties and Scientific Insights
An In-depth Technical Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a heterocyclic aromatic amide of significant interest within medicinal chemistry and drug discovery. As a derivative of isonicotinamide, the amide of isonicotinic acid, this compound belongs to a class of molecules known for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core basic properties of N-(5-Amino-2-methyl-phenyl)-isonicotinamide, including its physicochemical characteristics, a proposed synthetic route, and an exploration of its potential biological activities and mechanisms of action based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction: The Significance of the Isonicotinamide Scaffold
The isonicotinamide scaffold, a pyridine-4-carboxamide, is a fundamental building block in a variety of biologically active molecules.[1] Its structural isomer, nicotinamide (pyridine-3-carboxamide), is a well-known form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[2] While isonicotinamide itself is used in material synthesis, its derivatives have garnered substantial attention for their therapeutic potential.[2]
Derivatives of the parent isonicotinamide structure have been investigated for a range of pharmacological applications, including their roles as inhibitors of key enzymes in disease pathways. Notably, isonicotinamide-containing compounds have been explored as potential anticancer agents, with some demonstrating inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4] Furthermore, the broader class of nicotinamide and isonicotinamide derivatives has been identified as a source of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes.[5][6] The strategic placement of substituents on the phenyl ring of N-phenylisonicotinamide derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties. The presence of an amino group, in particular, can introduce key hydrogen bonding interactions with biological targets and influence the molecule's overall polarity and solubility.
This guide focuses specifically on N-(5-Amino-2-methyl-phenyl)-isonicotinamide, a molecule that combines the isonicotinamide core with a substituted aniline moiety. The methyl and amino groups on the phenyl ring are expected to modulate its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing its biological profile.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₃N₃O | Based on the chemical structure. |
| Molecular Weight | 227.26 g/mol | Calculated from the molecular formula.[2][7] |
| Appearance | Off-white to light brown solid | Typical for aromatic amides. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic nature of the molecule suggests limited aqueous solubility, while the amide and amino groups may allow for solubility in polar organic solvents. |
| pKa | The pyridine nitrogen is expected to be weakly basic (pKa ~3-4), and the anilino-type amino group is also weakly basic (pKa ~4-5). The amide proton is weakly acidic. | Based on the electronic effects of the substituents on the aromatic rings. |
| LogP | 1.5 - 2.5 | An estimation based on the contributions of the aromatic rings, amide, amino, and methyl groups. |
Synthesis and Characterization
A plausible and efficient synthetic route for N-(5-Amino-2-methyl-phenyl)-isonicotinamide involves the amidation of isonicotinoyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group. This multi-step synthesis is a standard and reliable method for the preparation of such amides.
Proposed Synthetic Protocol
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)isonicotinamide
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To a solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or pyridine (1.2 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of isonicotinoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain N-(2-methyl-5-nitrophenyl)isonicotinamide.
Step 2: Synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide
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Dissolve the N-(2-methyl-5-nitrophenyl)isonicotinamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
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Dry the organic layer and concentrate it to yield the crude N-(5-Amino-2-methyl-phenyl)-isonicotinamide.
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Purify the final product by column chromatography or recrystallization.
Proposed Analytical Characterization
The structure and purity of the synthesized N-(5-Amino-2-methyl-phenyl)-isonicotinamide should be confirmed using standard analytical techniques:
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¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the methyl and amino protons, and a broad singlet for the amide proton.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and C-N stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
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LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A validated LC-MS/MS method would be crucial for the quantitative analysis of the compound in biological matrices during preclinical and clinical studies.[8]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.
Potential Biological Activities and Mechanism of Action
Based on the biological activities of structurally similar compounds, N-(5-Amino-2-methyl-phenyl)-isonicotinamide holds promise in several therapeutic areas.
Potential as an Anticancer Agent via VEGFR-2 Inhibition
Several studies have highlighted the potential of nicotinamide and isonicotinamide derivatives as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in tumor angiogenesis.[3][9] The general pharmacophore for VEGFR-2 inhibitors includes a heterocyclic head group (like pyridine) that interacts with the hinge region of the ATP-binding pocket, a linker, and a hydrophobic tail.
N-(5-Amino-2-methyl-phenyl)-isonicotinamide fits this general model. The isonicotinamide moiety can act as the hinge-binding head, while the substituted phenyl ring serves as the linker and hydrophobic tail. The amino group could potentially form additional hydrogen bonds within the active site, enhancing binding affinity. Further in vitro and in vivo studies are warranted to explore its anti-angiogenic and anticancer properties.
Potential as a Nicotinamide N-methyltransferase (NNMT) Inhibitor
NNMT is an emerging therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[6] This enzyme catalyzes the N-methylation of nicotinamide, and its inhibition has been shown to have beneficial metabolic effects.[5] Small molecule inhibitors of NNMT, often containing a nicotinamide-like core, have shown promise in preclinical models. Given its structural similarity to nicotinamide, N-(5-Amino-2-methyl-phenyl)-isonicotinamide could potentially act as an NNMT inhibitor. Investigating its activity against this enzyme could open up new avenues for the treatment of metabolic disorders.
Potential Antimicrobial and Antioxidant Activities
A study on derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which shares the N-(5-amino-2-methylphenyl) core, has demonstrated moderate antimicrobial and good antioxidant activities.[10] This suggests that the N-(5-amino-2-methylphenyl) moiety may contribute to these biological effects. It is plausible that N-(5-Amino-2-methyl-phenyl)-isonicotinamide could also exhibit similar properties, which would require further investigation through relevant in vitro assays.
Future Directions and Conclusion
N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a promising, yet underexplored, molecule with significant potential for drug discovery. The foundational information provided in this guide, including its predicted physicochemical properties, a proposed synthetic route, and an overview of its potential biological activities, serves as a starting point for further research.
Future work should focus on the following areas:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity should be rigorously confirmed using modern analytical techniques.
-
In Vitro Biological Evaluation: The compound should be screened against a panel of relevant biological targets, including VEGFR-2 and NNMT, to determine its inhibitory activity. Its potential antimicrobial and antioxidant properties should also be assessed.
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In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will be crucial for understanding the SAR and for optimizing the lead compound's potency and selectivity.
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